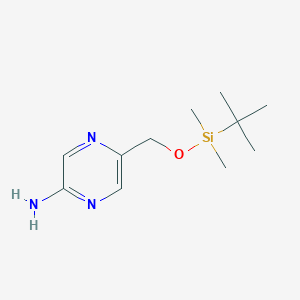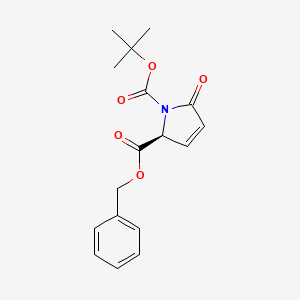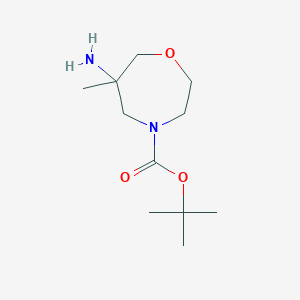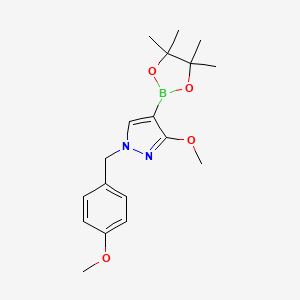![molecular formula C8H6N2O3 B8241923 Methyl furo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B8241923.png)
Methyl furo[2,3-d]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl furo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl furo[2,3-d]pyrimidine-4-carboxylate typically involves the condensation of appropriate furan and pyrimidine precursors. One common method includes the cyclization of a furan derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl furo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Methyl furo[2,3-d]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl furo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Methyl furo[2,3-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including antitumor and antibacterial effects.
Pyrazolo[3,4-d]pyrimidine: Exhibits anti-inflammatory and selective COX-2 inhibitory potential.
Quinazoline: Used in the development of anticancer drugs due to its ability to inhibit tyrosine kinases.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
methyl furo[2,3-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKTHJEHAQHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=COC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
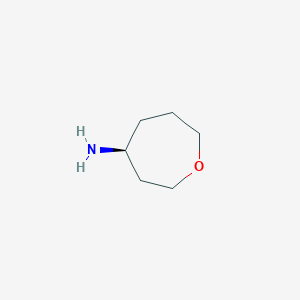
![2,4-dichloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B8241854.png)
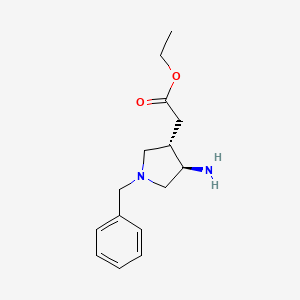
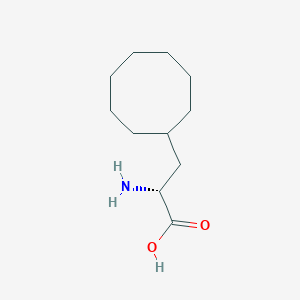
![3-Azabicyclo[3.1.0]hexane-6-methanamine, 3-(phenylmethyl)-,(1a,5a,6a)-](/img/structure/B8241878.png)
![methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8241895.png)
![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![7-Amino-3-methylthieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B8241904.png)
